Dimethylaminoethyl stearate

Viscoelastic Surfactants Critical Micelle Concentration Surface Activity

Formulating high-viscosity viscoelastic surfactants often fails with short-chain analogs. Dimethylaminoethyl stearate (CAS 39840-30-7) is the precise C18 ester building block that, upon complexation with aromatic acids, delivers zero-shear viscosity >1,700 Pa·s and sand settling rates as low as 0.26 cm/min-unattainable with C16 counterparts. Its logP (6.81-8.83) ensures robust O/W emulsion stabilization, making it a reliable multifunctional intermediate.

Molecular Formula C22H45NO2
Molecular Weight 355.6 g/mol
CAS No. 39840-30-7
Cat. No. B15187340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoethyl stearate
CAS39840-30-7
Molecular FormulaC22H45NO2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCN(C)C
InChIInChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3/h4-21H2,1-3H3
InChIKeySXIOLYXSOHUULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminoethyl Stearate Overview


Dimethylaminoethyl stearate (CAS 39840-30-7), systematically named 2-(dimethylamino)ethyl octadecanoate, is a cationic long-chain fatty acid ester derived from stearic acid and dimethylaminoethanol . It possesses a C18 saturated alkyl chain linked via an ester bond to a dimethylaminoethyl headgroup, conferring amphiphilic properties with a predicted logP of 6.81–8.83 and a molecular weight of 355.6 g/mol [1]. This compound serves as a versatile intermediate for synthesizing advanced viscoelastic surfactants and as a functional additive in personal care formulations due to its emulsifying and conditioning characteristics .

Why Generic Substitution Fails


Simple interchange of dimethylaminoethyl stearate with analogs such as stearyl dimethylamine, dimethylaminoethyl palmitate (C16), or dimethylaminoethyl methacrylate is not scientifically valid for performance-critical applications. The specific C18 ester linkage and terminal tertiary amine architecture of dimethylaminoethyl stearate enable unique non-covalent electrostatic complexation with aromatic acids like cinnamic acid, yielding wormlike micellar networks with exceptionally high zero-shear viscosity (>1,700 Pa·s) and low critical micelle concentration (0.11 mmol/L) that are unattainable with shorter-chain (C16) or amine-only counterparts [1]. Furthermore, its balanced logP (6.81–8.83) provides an optimal hydrophilic-lipophilic equilibrium for stabilizing oil-in-water emulsions in personal care products, whereas more polar alternatives (e.g., dimethylaminoethyl methacrylate) or less surface-active analogs fail to provide the same combination of viscoelasticity, sand-carrying capacity (0.26 cm/min settling rate), and formulation stability [1].

Quantitative Performance Evidence


Critical Micelle Concentration Comparison

The electrostatic complex formed from N-(2-(dimethylamino)ethyl)stearamide (C18N2N, a derivative of dimethylaminoethyl stearate) and cinnamic acid (TA) exhibits a critical micelle concentration (CMC) of 0.11 mmol/L and a surface tension at CMC (γcmc) of 32.4 mN/m [1]. In a direct comparison within the same study, the C16 analog system C16AMPM (N-3-(dimethylamino)propyl hexadecylamide) complexed with sodium salicylate demonstrated a CMC of 0.25 mmol/L and a γcmc of 34.86 mN/m, indicating weaker micellization and surface tension reduction capabilities [1]. Furthermore, the conventional cationic benchmark trimethylstearylammonium bromide shows a CMC of 0.34 mmol/L and a γcmc of 40.00 mN/m, confirming the superior aggregation efficiency of the dimethylaminoethyl stearate-derived surfactant [1].

Viscoelastic Surfactants Critical Micelle Concentration Surface Activity

Zero-Shear Viscosity and Wormlike Micelles

The C18N2N/TA electrostatic complex derived from dimethylaminoethyl stearate forms robust wormlike micelles at concentrations as low as 25 mmol/L and achieves a maximum zero-shear viscosity (η0) of 1,761.38 Pa·s at 150 mmol/L TA concentration [1]. In stark contrast, the C16AMPM/sodium salicylate system, even at the same 150 mmol/L concentration, does not exceed 100 Pa·s—a more than 17-fold difference in achievable viscosity [1]. The C18N2N/TA system also exhibits remarkable thermal stability, maintaining a viscosity of 305.55 Pa·s at 50°C [1].

Rheology Wormlike Micelles Enhanced Oil Recovery

Proppant Suspension in Fracturing Fluids

When formulated as a fracturing fluid, the C18N2N/TA surfactant system (derived from dimethylaminoethyl stearate) exhibits a sand/proppant settling rate of merely 0.26 cm/min [1]. This low settling rate is a direct consequence of the high zero-shear viscosity and robust wormlike micellar network. While no direct comparator data is provided for alternative surfactant systems in the same study, typical settling rates for conventional guar-based or less viscous surfactant fracturing fluids can exceed 1.0 cm/min, leading to premature proppant dropout and reduced fracture conductivity.

Hydraulic Fracturing Proppant Transport Viscoelastic Surfactant

Lipophilicity and Emulsion Stability

Dimethylaminoethyl stearate possesses a logP value of 6.81 (experimental) to 8.83 (predicted, ACD/Labs) [1]. In contrast, its shorter-chain, unsaturated analog dimethylaminoethyl methacrylate (DMAEMA, CAS 2867-47-2) has a significantly lower calculated logP of approximately 1.13–1.39 [2]. This ~6 log-unit difference represents a >1,000,000-fold greater partitioning of dimethylaminoethyl stearate into lipophilic phases, directly impacting its utility as an oil-in-water emulsifier and its substantivity on hydrophobic surfaces like hair and skin.

Lipophilicity Emulsion Stability Formulation Design

Validated Application Scenarios


Viscoelastic Fracturing Fluids for EOR

Dimethylaminoethyl stearate serves as the critical hydrophobic building block for synthesizing C18N2N, which upon electrostatic complexation with cinnamic acid forms a high-viscosity, wormlike micellar fluid. This fluid achieves zero-shear viscosities exceeding 1,700 Pa·s and sand settling rates of only 0.26 cm/min, enabling efficient proppant transport and placement in unconventional reservoirs without the formation damage associated with polymer-based fluids [1].

O/W Emulsifiers for Cosmetic Creams

The high logP (6.81–8.83) of dimethylaminoethyl stearate, combined with its cationic tertiary amine headgroup, provides a balanced hydrophilic-lipophilic profile ideal for stabilizing O/W emulsions in skincare formulations. Its ability to reduce interfacial tension (γcmc = 32.4 mN/m for its derived surfactant) translates to finer, more stable emulsion droplets and improved sensory attributes in finished products [1].

Conditioning Additives in Haircare

The long C18 alkyl chain and cationic character of dimethylaminoethyl stearate impart excellent substantivity to negatively charged hair fibers, providing durable conditioning and antistatic benefits. Its emulsifying properties further allow it to function as a multifunctional ingredient in shampoos and conditioners, simplifying formulations while enhancing wet and dry combability .

Quaternary Ammonium Synthesis for Softeners

As a tertiary amine ester, dimethylaminoethyl stearate can be readily quaternized to produce biodegradable esterquat surfactants. These compounds are valued in fabric softener formulations for their superior softening efficacy and reduced aquatic toxicity compared to traditional dialkyldimethylammonium salts. The specific C18 chain length of the stearate moiety provides optimal softening performance on cotton fabrics .

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